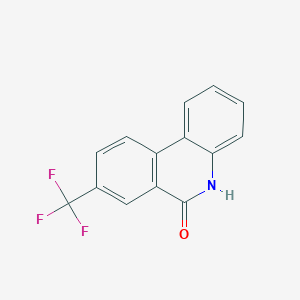
1,4-Diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenethoxy substituents on the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and photovoltaic cells
作用机制
The mechanism of action of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress, further contributing to its cytotoxic effects. These mechanisms make it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
- 1,4-Diamino-2-chloro-3-phenoxyanthraquinone
- 1,4-Diamino-2,3-bis-phenoxyanthraquinone
- 1,5-Diamino-4,8-dihydroxyanthraquinone
Uniqueness
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the phenethoxy group enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs .
属性
CAS 编号 |
41312-88-3 |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC 名称 |
1,4-diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)28-11-10-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |
InChI 键 |
LLCMVTRJZDGYKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


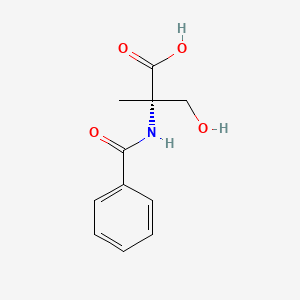
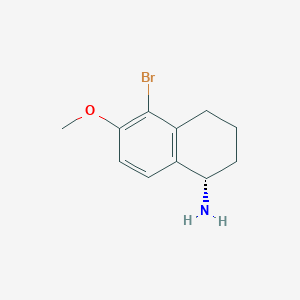
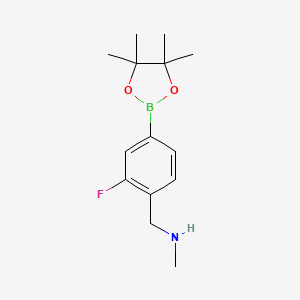
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)


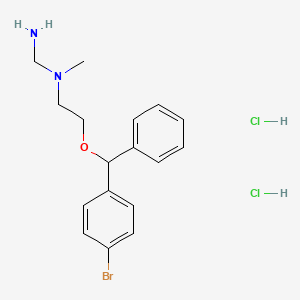

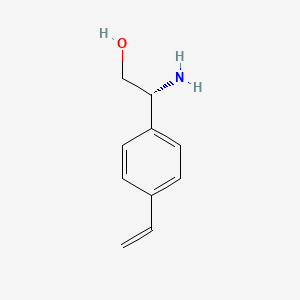
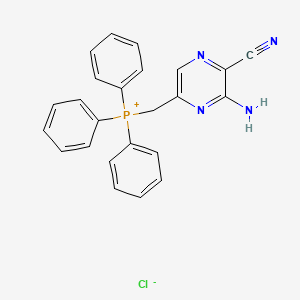
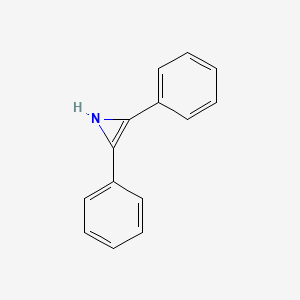

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
